5'(R)-C-Methyladenosine: Structural, Physicochemical, and Biological Profile
5'(R)-C-Methyladenosine: Structural, Physicochemical, and Biological Profile
This is an in-depth technical guide on 5'(R)-C-Methyladenosine , a specific nucleoside analogue where the 5'-methylene group of the ribose sugar is modified with a methyl group, creating a new chiral center at the 5'-position.[1]
[1]
Executive Summary
5'(R)-C-Methyladenosine (also known as 9-(6-deoxy-β-D-allofuranosyl)adenine or specific stereoisomers of 5'-C-methyladenosine) is a synthetic nucleoside analogue.[1] Unlike the widely known epigenetic modifier N6-methyladenosine (m6A) or the viral polymerase inhibitor 2'-C-methyladenosine, this compound features a modification directly at the 5'-carbon of the sugar moiety.[1]
This modification introduces a chiral center at C5', converting the achiral hydroxymethyl group (-CH₂OH) into a chiral secondary alcohol (-CH(CH₃)OH).[1] The (R)-configuration at this position sterically locks the exocyclic bond rotation, making this molecule a critical probe for studying the stereochemical requirements of enzymes such as adenosine kinase , 5'-nucleotidase , and S-adenosylhomocysteine (SAH) hydrolase .[1]
Chemical Structure & Stereochemistry[1]
Structural Definition
The core structure is adenosine, modified by the addition of a methyl group at the 5' carbon.
-
IUPAC Name: (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1R)-1-hydroxyethyl]oxolane-3,4-diol[1]
-
Sugar Moiety: The addition of a methyl group to the 5' position of ribose effectively creates a 6-deoxy-hexofuranose derivative.[1] Specifically, the (R)-isomer at C5' often corresponds to the β-D-allofuranosyl configuration (depending on priority rules and specific nomenclature conventions used in literature).[1]
-
CAS Number: 3253-81-4 (Generic for 5'-C-methyl isomers, specific isomers may vary).[1]
Stereochemical Significance
In natural adenosine, the 5'-hydroxyl group enjoys rotational freedom around the C4'-C5' bond (the
-
The (R)-Methyl Effect: The introduction of the 5'-methyl group creates severe steric clashes that destabilize specific rotamers.[1]
-
Kinase Recognition: Most adenosine kinases require the 5'-OH to be in the
conformation to accept the -phosphate from ATP.[1] The (R)-5'-C-methyl substituent often biases the conformation away from this productive geometry or sterically hinders the active site, converting the substrate into a potent inhibitor or a metabolic dead-end.[1]
Synthetic Route & Methodology
The synthesis of 5'(R)-C-Methyladenosine requires precise stereocontrol.[1] The most robust method involves the addition of a Grignard reagent to a protected adenosine-5'-aldehyde, followed by chromatographic separation of the resulting diastereomers.[1]
Synthesis Workflow (DOT Diagram)
Caption: Step-by-step synthetic pathway from native adenosine to the 5'(R)-C-methyl analogue.
Detailed Protocol
Step 1: Protection React adenosine with acetone and p-toluenesulfonic acid (catalytic) to form 2',3'-O-isopropylidene adenosine .[1] This protects the cis-diol system, leaving the 5'-OH free.[1]
Step 2: Oxidation Oxidize the 5'-OH to the aldehyde using IBX (2-iodoxybenzoic acid) in DMSO or Dess-Martin Periodinane in DCM.[1]
-
Critical Note: The aldehyde is unstable and prone to epimerization at C4'. Use immediately.
Step 3: Grignard Addition Add Methylmagnesium bromide (MeMgBr) (3.0 eq) in dry THF at -78°C. The nucleophilic attack occurs on the aldehyde carbon.[1]
-
Stereochemistry: This reaction lacks high stereocontrol, typically yielding a 1:1 to 2:1 mixture of (R) and (S) isomers (often designated as L-talo and D-allo configurations).[1]
Step 4: Separation & Deprotection
-
Separation: The diastereomers can often be separated by silica gel chromatography at the protected stage or by preparative HPLC after deprotection.
-
Deprotection: Treat with 50% aqueous trifluoroacetic acid (TFA) or 1M HCl to remove the isopropylidene group.
Physicochemical Properties[1][2][3][4][5][6]
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; poorly soluble in non-polar solvents.[1] |
| UV Absorption | |
| pKa | ~3.5 (N1-adenine), ~12.5 (Sugar OH) |
| LogP | -1.3 (Estimated, hydrophilic) |
| Stability | Stable in neutral aqueous solution.[1] Susceptible to depurination (glycosidic bond cleavage) at acidic pH (<3).[1] |
NMR Characterization (Diagnostic Signals)
-
¹H NMR (D₂O): The methyl group appears as a distinct doublet at approximately
1.2–1.4 ppm. -
H5' Signal: The H5' proton shifts upfield compared to native adenosine and appears as a multiplet (dq) due to coupling with H4' and the methyl protons.
-
C5' Chirality: The coupling constant
is diagnostic for the stereochemistry ((R) vs (S)) due to the fixed rotamer population.
Biological Applications & Mechanism[1][2][5]
Enzyme Inhibition (SAH Hydrolase)
5'-C-methyladenosine analogues are potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase .[1]
-
Mechanism: SAH hydrolase operates via an oxidative mechanism involving the 3'-OH.[1] However, the enzyme undergoes a significant conformational change (closure) upon substrate binding. The 5'-methyl group sterically interferes with this "closed" conformation, or the 5'-hydroxyl orientation prevents the correct alignment for the hydrolytic water molecule.[1]
Kinase Resistance & Chain Termination[1]
-
Adenosine Kinase (AK): AK phosphorylates adenosine to AMP.[1] The (R)-5'-methyl group often prevents the molecule from adopting the necessary conformation for phosphate transfer.[1] Consequently, 5'(R)-C-methyladenosine is often not phosphorylated, allowing it to accumulate or act as a specific inhibitor of adenosine transport/metabolism without being incorporated into RNA.[1]
-
Metabolic Stability: Because it is resistant to 5'-phosphorylation, it is not rapidly metabolized into nucleotides, making it a useful tool to study adenosine receptor signaling (A1, A2A, etc.) without the confounding effects of conversion to ATP.
Conformational Probe
Researchers use this molecule to "freeze" the sugar pucker.[1]
-
North (C3'-endo) vs. South (C2'-endo): The steric bulk of the 5'-methyl group influences the sugar pucker equilibrium.[1] Depending on the stereochemistry, it can lock the sugar into a specific pucker (e.g., Northern conformation), mimicking RNA-like structures even in DNA contexts or specific enzyme pockets.
References
-
ChemicalBook. (2024).[1] 5'(R)-C-Methyladenosine Product Description and CAS 3253-81-4.[1][2]Link[1]
-
Kappler, F. & Hampton, A. (1976). Synthesis of 5'-C-methyladenosine and its diphosphate and triphosphate.[1] Journal of Medicinal Chemistry.[1] Link
-
PubChem. (2024).[1] 2'-C-methyladenosine and related nucleoside analogues.[1] (Used for comparative structural analysis).[1] Link
-
Snoeck, R. et al. (1988).[1] S-Adenosylhomocysteine Hydrolase Inhibitors.[1] Antiviral Research.[1] (Contextual reference for 5'-modified adenosine mechanism).
-
Marx, A. et al. (2001).[1] Probing DNA Polymerase Specificity with 5'-Substituted Nucleosides. Chemistry - A European Journal.[1] (Describes the steric effects of 5'-substitution).
